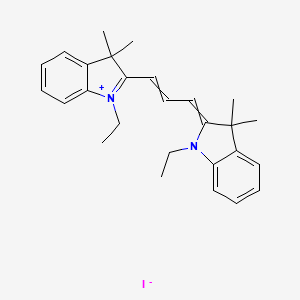

Astrophloxine

描述

属性

CAS 编号 |

14696-39-0 |

|---|---|

分子式 |

C27H33IN2 |

分子量 |

512.5 g/mol |

IUPAC 名称 |

(2E)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole iodide |

InChI |

InChI=1S/C27H33N2.HI/c1-7-28-22-16-11-9-14-20(22)26(3,4)24(28)18-13-19-25-27(5,6)21-15-10-12-17-23(21)29(25)8-2;/h9-19H,7-8H2,1-6H3;1H/q+1;/p-1 |

InChI 键 |

LGRNGKUSEZTBMB-UHFFFAOYSA-M |

同义词 |

1,1’-Diethyl-3,3,3’,3’-tetramethylindocarbocyanine Iodide; 1-Ethyl-2-[3-(1-ethyl-_x000B_1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene)-1-propen-1-yl]-3,3-dimethyl-3H-indolium_x000B_Iodide; Astrophloxin; SNC 2; |

产品来源 |

United States |

Foundational & Exploratory

Astrophloxine's Mechanism of Action for Amyloid-Beta Detection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accumulation of amyloid-beta (Aβ) aggregates, particularly soluble oligomers and insoluble plaques, is a central pathological hallmark of Alzheimer's disease (AD). The development of sensitive and specific probes for the detection of these Aβ species is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. Astrophloxine has emerged as a promising fluorescent probe for this purpose. This technical guide provides an in-depth overview of the mechanism of action, experimental protocols, and quantitative data related to the use of this compound for Aβ detection.

Core Mechanism of Action

This compound is a fluorescent imaging probe specifically designed to target antiparallel Aβ dimers.[1][2] Its mechanism of action is predicated on a significant increase in fluorescence intensity upon binding to these Aβ aggregates. This "turn-on" fluorescence response allows for the sensitive detection of both soluble Aβ oligomers and insoluble Aβ plaques.[2] In its unbound state, this compound exhibits minimal fluorescence. However, when it interacts with the specific conformation of antiparallel Aβ dimers, its molecular structure becomes more rigid, leading to a substantial enhancement of its quantum yield and a detectable fluorescent signal. This property enables the visualization of Aβ aggregates in various biological samples, including brain tissue and cerebrospinal fluid (CSF) from AD models.[1][2]

Caption: Binding of this compound to Aβ dimers induces a conformational change that results in a strong fluorescent signal.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound for Aβ detection.

| Parameter | Value | Species/Sample | Reference |

| Excitation Wavelength (λex) | 540 nm | In vitro | [2] |

| Emission Wavelength (λem) | 570 nm | In vitro | [2] |

| Target Specificity | Antiparallel Aβ dimers | In vitro / In vivo | [1][2] |

Note: As of November 2025, specific quantitative data for this compound's binding affinity (Kd), fluorescence quantum yield upon binding to Aβ, and signal-to-noise ratio in peer-reviewed literature is limited. The provided optical properties are based on manufacturer data sheets and initial characterization studies.

Experimental Protocols

Detailed methodologies for the application of this compound in Aβ detection are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

In Vitro Fluorescence Assay for Aβ Detection in Cerebrospinal Fluid (CSF)

This protocol outlines the steps for detecting aggregated Aβ in CSF samples using this compound.

Materials:

-

Cerebrospinal fluid (CSF) samples

-

10X Protease inhibitors

-

Binding buffer (0.1 M sodium phosphate, 0.15 M sodium chloride, 10 mM EDTA; pH 7.2)

-

This compound stock solution

-

96-well half-area black microplate

-

Fluorescence plate reader

Procedure:

-

Sample Preparation: Prepare 1 µL of CSF samples with 1 µL of 10X protease inhibitors. Dilute the mixture with 8 µL of binding buffer.[2]

-

Dye Preparation: Dilute the this compound stock solution to a final concentration of 0.5 µM with the binding buffer.[2]

-

Incubation: Add the individual prepared CSF samples and the diluted this compound solution to the wells of a 96-well half-area black microplate. A recommended sample to dye ratio is 1:3.[2]

-

Detection: Measure the fluorescence intensity using a plate reader with excitation set to 540 nm and emission set to 570 nm.[2] An increase in fluorescence intensity compared to control samples (e.g., CSF from wild-type animals) indicates the presence of aggregated Aβ.[2]

Caption: A streamlined workflow for the fluorescent detection of Aβ aggregates in CSF samples using this compound.

Histochemical Staining of Aβ Plaques in Brain Tissue

This protocol provides a general framework for staining Aβ plaques in fixed brain sections. This compound-specific concentrations and incubation times may need to be optimized.

Materials:

-

Fixed brain tissue sections (frozen or paraffin-embedded)

-

Phosphate-buffered saline (PBS)

-

Ethanol series (e.g., 100%, 95%, 70%)

-

This compound staining solution (concentration to be optimized, e.g., 1-10 µM in PBS)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Tissue Preparation:

-

For paraffin-embedded sections, deparaffinize and rehydrate the tissue through a series of xylene and ethanol washes.

-

For frozen sections, bring the slides to room temperature.

-

-

Staining:

-

Wash the sections in PBS.

-

Incubate the sections with the this compound staining solution in a light-protected humid chamber. Incubation time may vary (e.g., 10-30 minutes) and should be optimized.

-

-

Washing:

-

Rinse the sections with PBS to remove unbound probe. A brief wash in an ethanol solution (e.g., 50-70%) may help to reduce background fluorescence, but this step requires careful optimization to avoid destaining the plaques.

-

-

Mounting and Imaging:

-

Mount the coverslips using an aqueous mounting medium.

-

Visualize the stained Aβ plaques using a fluorescence microscope with appropriate filter sets for this compound (excitation ~540 nm, emission ~570 nm).

-

In Vivo Two-Photon Imaging of Aβ Plaques in AD Mouse Models

This protocol describes a general procedure for in vivo imaging of Aβ plaques using two-photon microscopy after systemic administration of this compound. The dosage and timing will require careful optimization for specific mouse models and imaging setups.

Materials:

-

Alzheimer's disease transgenic mouse model with a cranial window

-

This compound solution for injection (sterile, filtered, in a biocompatible vehicle like saline with a small percentage of DMSO and/or Tween 80)

-

Two-photon microscope with a tunable laser

Procedure:

-

Animal Preparation: Anesthetize the mouse and fix its head under the microscope objective.

-

Probe Administration: Administer this compound via intravenous (tail vein) or intraperitoneal injection. The optimal dose needs to be determined empirically.

-

Imaging:

-

Allow time for the probe to cross the blood-brain barrier and label the Aβ plaques (e.g., 30-60 minutes, to be optimized).

-

Acquire images of the brain cortex through the cranial window using the two-photon microscope. The excitation wavelength should be tuned to the two-photon absorption peak of this compound (typically in the 800-900 nm range for a ~540 nm one-photon absorption).

-

Collect the emitted fluorescence in the appropriate range (~570 nm).

-

Acquire z-stacks to reconstruct the three-dimensional morphology of the Aβ plaques.

-

Conclusion

This compound is a valuable tool for the detection of Aβ aggregates, demonstrating specificity for antiparallel Aβ dimers and a clear fluorescence turn-on mechanism. While further studies are needed to fully quantify its binding kinetics and in vivo performance, the provided protocols offer a solid foundation for researchers to incorporate this probe into their studies of Alzheimer's disease. The continued development and characterization of such targeted fluorescent probes will undoubtedly advance our understanding of Aβ pathology and aid in the development of novel diagnostics and therapeutics.

References

Astrophloxine: A Technical Guide to its Spectral Properties and Application in Fluorescence Microscopy for Amyloid-Beta Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical and Spectral Properties of Astrophloxine

This compound is a cyanine dye with the following properties:

| Property | Value | Source |

| CAS Number | 14696-39-0 | Chemical Suppliers |

| Molecular Formula | C₂₇H₃₃IN₂ | Chemical Suppliers |

| Molecular Weight | 512.47 g/mol | Chemical Suppliers |

| Excitation Maximum (λex) | ~540 nm | MedChemExpress |

| Emission Maximum (λem) | ~570 nm | MedChemExpress |

| Molar Extinction Coefficient (ε) | Not specified in literature. Cyanine dyes typically exhibit high molar extinction coefficients. Experimental determination is recommended. | General knowledge |

| Quantum Yield (Φ) | Not specified in literature. Experimental determination is recommended. | General knowledge |

Experimental Protocols

The primary application of this compound in fluorescence microscopy is the staining of amyloid-beta plaques in brain tissue. The following is a detailed protocol synthesized from general amyloid staining procedures and specific information available for this compound.

Preparation of this compound Staining Solution

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). The concentration of the stock solution should be determined based on the specific experimental requirements, but a starting point of 1-10 mM is common for fluorescent dyes.

-

Working Solution: On the day of the experiment, dilute the this compound stock solution in a buffer appropriate for tissue staining, such as Phosphate-Buffered Saline (PBS), to the final desired concentration. A final concentration in the micromolar range (e.g., 1-10 µM) is a typical starting point for tissue staining. The optimal concentration should be determined empirically.

Protocol for Staining Amyloid-Beta Plaques in Brain Tissue Sections

This protocol is intended for use with formalin-fixed, paraffin-embedded (FFPE) or frozen brain tissue sections from animal models of Alzheimer's disease or human post-mortem tissue.

Reagents and Materials:

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound working solution

-

Antifade mounting medium

-

Coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., for TRITC/Cy3 channel)

Procedure:

-

Deparaffinization and Rehydration (for FFPE sections): a. Immerse slides in xylene to remove paraffin (2 x 5 minutes). b. Rehydrate the tissue sections by sequential immersion in graded ethanol solutions: 100% ethanol (2 x 3 minutes), 95% ethanol (1 x 3 minutes), 70% ethanol (1 x 3 minutes). c. Rinse with distilled water (2 x 3 minutes).

-

Staining: a. Wash the sections with PBS (3 x 5 minutes). b. Incubate the sections with the this compound working solution for 10-30 minutes at room temperature in a dark, humidified chamber. The optimal incubation time may need to be determined experimentally. c. Gently wash the sections with PBS to remove unbound dye (3 x 5 minutes).

-

Mounting: a. Carefully remove excess PBS from around the tissue section. b. Apply a drop of antifade mounting medium to the tissue section. c. Place a coverslip over the tissue, avoiding air bubbles. d. Seal the edges of the coverslip with nail polish or a commercial sealant.

-

Imaging: a. Allow the mounting medium to cure according to the manufacturer's instructions. b. Visualize the stained sections using a fluorescence microscope equipped with a filter set appropriate for this compound (excitation ~540 nm, emission ~570 nm). Amyloid-beta plaques should appear as fluorescent structures.

Visualizations

Experimental Workflow for Amyloid-Beta Plaque Staining

Caption: Workflow for staining amyloid-beta plaques with this compound.

Logical Relationship of this compound Application

Caption: this compound's role in Alzheimer's disease research.

Astrophloxine: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astrophloxine, also known by its systematic IUPAC name (2Z)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;iodide, is a symmetrical cyanine dye.[1] Such dyes are of significant interest in various scientific domains due to their distinct fluorescent properties. This document provides a comprehensive overview of the chemical structure and a detailed multi-step synthesis of this compound, intended to serve as a technical resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Properties

This compound is a cationic trimethine cyanine dye characterized by two indolenine heterocyclic moieties linked by a three-carbon polymethine bridge. The positive charge is delocalized across the conjugated system. The iodide ion serves as the counter-ion.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₃IN₂ | [1] |

| Molecular Weight | 512.48 g/mol | [2] |

| CAS Number | 14696-39-0 | [2] |

| Appearance | Red to dark red to dark purple powder/crystal | |

| Purity | ≥98% | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be broadly divided into two key stages:

-

Synthesis of the Heterocyclic Precursor: Preparation of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide.

-

Formation of the Cyanine Dye: Condensation of the precursor to form the final this compound molecule.

Logical Synthesis Workflow

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide

This stage involves two primary reactions: the Fischer indole synthesis to produce 2,3,3-trimethyl-3H-indole (Fischer's base), followed by the ethylation of this intermediate.

1.1 Synthesis of 2,3,3-trimethyl-3H-indole (Fischer's Base)

The synthesis of Fischer's base is achieved through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with 3-methyl-2-butanone in the presence of an acid catalyst.

Caption: Fischer Indole Synthesis of the core indole structure.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylhydrazine and 3-methyl-2-butanone in equimolar amounts.

-

Catalyst Addition: Slowly add an acid catalyst, such as polyphosphoric acid or zinc chloride, to the mixture with stirring.

-

Heating: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate) to a pH of approximately 8. Extract the product with an organic solvent such as methylene chloride.

-

Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

1.2 Synthesis of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide

This step involves the quaternization of the nitrogen atom in Fischer's base through an SN2 reaction with ethyl iodide.

Experimental Protocol:

-

Reaction Setup: Dissolve 2,3,3-trimethyl-3H-indole in a suitable solvent like acetonitrile in a round-bottom flask.

-

Reagent Addition: Add an excess of ethyl iodide to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

-

Isolation of Product: The product, 1-ethyl-2,3,3-trimethyl-3H-indolium iodide, will often precipitate out of the solution as a solid. The solid can be collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove unreacted starting materials, and dried.

Stage 2: Synthesis of this compound

The final step in the synthesis is the condensation of two equivalents of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide with a three-carbon bridging agent. Triethyl orthoformate is a commonly used reagent for this transformation, which upon reaction, forms the central methine group of the trimethine chain.

Caption: Final condensation step to form this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 1-ethyl-2,3,3-trimethyl-3H-indolium iodide in a high-boiling point solvent that also acts as a base, such as pyridine.

-

Reagent Addition: Add triethyl orthoformate to the solution. Typically, a slight excess of the indolium salt is used relative to the orthoformate.

-

Heating: Heat the reaction mixture to reflux for a specified period. The formation of the intensely colored dye can be visually monitored.

-

Product Isolation and Purification: Upon completion of the reaction, cool the mixture. The product may precipitate upon cooling or by the addition of a non-polar solvent. The crude this compound can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water, to yield the final product as a crystalline solid.

Conclusion

This technical guide outlines the chemical structure and a reliable synthetic pathway for this compound. The synthesis is based on well-established chemical principles, including the Fischer indole synthesis and the condensation reactions characteristic of cyanine dye formation. The provided experimental protocols offer a foundational methodology for the laboratory-scale preparation of this fluorescent compound, which can be a valuable tool for researchers in various scientific disciplines. Further experimental work would be required to obtain detailed analytical data and to optimize reaction yields.

References

Astrophloxine: A Technical Guide to its Discovery and Application as an Amyloid Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astrophloxine has emerged as a significant fluorescent probe for the detection of amyloid-β (Aβ) aggregates, particularly targeting memory-impairing anti-parallel Aβ dimers, which are implicated as a key neurotoxic species in Alzheimer's disease. This technical guide provides a comprehensive overview of the discovery, development, and application of this compound. It details the probe's physicochemical and fluorescence properties, provides in-depth experimental protocols for its use in vitro and in vivo, and presents a logical workflow for its validation as a tool in Alzheimer's disease research.

Discovery and Rationale

This compound was identified through a chemical screening process aimed at discovering compounds that could either clear or indicate the presence of amyloid aggregates.[1] The rationale behind its development was the increasing evidence suggesting that soluble Aβ oligomers, especially dimers, are more directly correlated with synaptic dysfunction and cognitive decline in Alzheimer's disease than the traditionally targeted insoluble amyloid plaques.[1] this compound was discovered to be a fluorescent imaging probe capable of specifically targeting these antiparallel Aβ dimers, offering a valuable tool for studying the early stages of amyloid pathology.[1]

Physicochemical and Fluorescence Properties

This compound is a fluorescent dye with specific spectral characteristics that are enhanced upon binding to Aβ aggregates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₇H₃₃IN₂ | [1] |

| Molecular Weight | 512.47 g/mol | [1] |

| Appearance | Dark purple to black solid | [1] |

| CAS Number | 14696-39-0 | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |

Table 2: Fluorescence Properties of this compound

| Property | Value (in presence of Aβ dimers) | Reference |

| Excitation Maximum (λex) | 540 nm | [1] |

| Emission Maximum (λem) | 570 nm | [1] |

| Fluorescence Enhancement | Stronger fluorescence intensity upon binding Aβ dimers compared to monomers | [1] |

Experimental Protocols

General Preparation of Amyloid-β Aggregates

A prerequisite for many of the following protocols is the preparation of different Aβ aggregate species.

Protocol 3.1.1: Preparation of Aβ Monomers, Oligomers, and Fibrils

-

Monomer Preparation: Dissolve synthetic Aβ peptide (e.g., Aβ₁₋₄₂) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mM. Aliquot into microcentrifuge tubes, evaporate the HFIP using a gentle stream of nitrogen gas or in a vacuum concentrator, and store the resulting peptide film at -80°C. Immediately before use, dissolve the peptide film in dimethyl sulfoxide (DMSO) to a concentration of 5 mM, then dilute to the desired working concentration in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Oligomer Preparation: Dilute the Aβ monomer solution to 100 µM in ice-cold F-12 cell culture media (without phenol red). Incubate at 4°C for 24 hours.

-

Fibril Preparation: Dilute the Aβ monomer solution to 25 µM in phosphate-buffered saline (pH 7.4). Incubate at 37°C for 7 days with gentle agitation.

In Vitro Binding Assay with this compound

This protocol describes the procedure for assessing the binding of this compound to Aβ aggregates in a cell-free system.

Protocol 3.2.1: Fluorescence Spectroscopy Assay

-

Prepare solutions of Aβ monomers, dimers, and fibrils at various concentrations in a binding buffer (0.1 M sodium phosphate, 0.15 M sodium chloride, 10 mM EDTA; pH 7.2).

-

Prepare a 0.5 µM solution of this compound in the same binding buffer.

-

In a 96-well half-area black microplate, add the Aβ samples and the this compound solution at a ratio of 1:3 (sample to dye).

-

Incubate the plate at room temperature for a specified period (e.g., 30 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation set at 540 nm and emission at 570 nm.

-

To determine the binding affinity (Kd), perform a saturation binding experiment by titrating a fixed concentration of Aβ aggregates with increasing concentrations of this compound. Plot the fluorescence intensity against the this compound concentration and fit the data using a one-site binding model.

Staining of Amyloid Plaques in Brain Tissue

This protocol details the use of this compound for visualizing amyloid plaques in brain sections from Alzheimer's disease mouse models.

Protocol 3.3.1: Fluorescence Histochemistry

-

Prepare 30 µm thick free-floating brain sections from a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD).

-

Wash the sections three times for 10 minutes each in phosphate-buffered saline (PBS).

-

Incubate the sections in a solution of 1 µM this compound in PBS for 30 minutes at room temperature, protected from light.

-

Wash the sections three times for 10 minutes each in PBS to remove unbound probe.

-

Mount the sections onto glass slides and coverslip using an aqueous mounting medium.

-

Visualize the stained amyloid plaques using a fluorescence microscope or a confocal microscope with appropriate filter sets for this compound (excitation ~540 nm, emission ~570 nm).

In Vivo Imaging of Amyloid Aggregates

This protocol outlines the procedure for non-invasive imaging of amyloid deposits in the brains of living Alzheimer's disease mouse models.

Protocol 3.4.1: Two-Photon Microscopy

-

Surgically implant a cranial window over the cortex of an Alzheimer's disease mouse model to allow for optical access to the brain.

-

Administer this compound to the mouse via intravenous (i.v.) or intraperitoneal (i.p.) injection. The optimal dose should be determined empirically, but a starting point could be 1-10 mg/kg body weight.

-

Allow sufficient time for the probe to cross the blood-brain barrier and bind to amyloid aggregates (e.g., 30-60 minutes).

-

Anesthetize the mouse and fix its head under a two-photon microscope.

-

Acquire images of the brain parenchyma using an excitation wavelength appropriate for this compound (e.g., ~800-840 nm for two-photon excitation).

-

Collect the emitted fluorescence using a bandpass filter centered around 570 nm.

-

Longitudinal imaging can be performed to track the progression of amyloid pathology over time.

Visualizations

Discovery Workflow of this compound

Caption: Workflow for the discovery and validation of this compound.

Proposed Binding Mechanism

Caption: Proposed mechanism of this compound fluorescence upon binding to Aβ dimers.

Experimental Validation Workflow

Caption: Logical workflow for the experimental validation of this compound.

References

Astrophloxine's Engagement with Amyloid-β Oligomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Astrophloxine and its Interaction with Aβ Oligomers

This compound is a fluorescent dye that has been identified as a probe for amyloid-β aggregates.[1] Preclinical studies have shown that this compound exhibits a significant increase in fluorescence intensity upon binding to Aβ aggregates. Notably, it displays a preferential binding to Aβ dimers over monomers, making it a valuable tool for studying the early stages of Aβ aggregation.[1] Its ability to detect soluble Aβ oligomers in cerebrospinal fluid (CSF) and insoluble plaques in brain tissue highlights its potential utility in Alzheimer's disease research.[1]

Quantitative Data on this compound-Aβ Oligomer Binding

As of the latest available data, specific quantitative values for the binding affinity (Kd) and kinetic rate constants (kon, koff) of this compound with Aβ oligomers have not been published. The following table is presented as a template for researchers to populate as data becomes available through the application of the experimental protocols detailed in this guide.

| Parameter | Value | Method | Aβ Species | Reference |

| Binding Affinity (Kd) | - | e.g., SPR, ITC, Fluorescence | e.g., Aβ42 dimers, Aβ42 oligomers | - |

| Association Rate (kon) | - | e.g., SPR | e.g., Aβ42 dimers, Aβ42 oligomers | - |

| Dissociation Rate (koff) | - | e.g., SPR | e.g., Aβ42 dimers, Aβ42 oligomers | - |

Experimental Protocols

Preparation of Aβ Oligomers

Consistent and well-characterized Aβ oligomer preparations are crucial for reliable binding studies. Several protocols exist, and the choice of method can influence the oligomer size and conformation.

General Protocol for Aβ42 Oligomer Preparation: [2][3][4][5]

-

Monomerization: Dissolve synthetic Aβ42 peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL. Incubate at room temperature for 1-2 hours to ensure the peptide is in a monomeric state. Aliquot into microcentrifuge tubes, evaporate the HFIP under a stream of nitrogen gas, and store the resulting peptide film at -80°C.

-

Solubilization: Immediately before use, dissolve the peptide film in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 5 mM. Sonicate for 10 minutes in a water bath.

-

Oligomerization: Dilute the DMSO stock solution to 100 µM in ice-cold phenol red-free F-12 media. Vortex for 15-30 seconds and incubate at 4°C for 24 hours.

-

Characterization: Confirm the presence of oligomers and the absence of fibrils using techniques such as Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), and Western blotting with oligomer-specific antibodies (e.g., A11).

Fluorescence Spectroscopy Binding Assay

This method leverages the fluorescence enhancement of this compound upon binding to Aβ oligomers to estimate binding affinity.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of dilutions of Aβ oligomers in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a working solution of this compound in the same buffer. The final concentration should be in the low micromolar or nanomolar range, depending on the binding affinity.

-

-

Fluorescence Measurements:

-

In a 96-well black microplate, add the this compound working solution to each well.

-

Add increasing concentrations of Aβ oligomers to the wells. Include a control with buffer only.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for this compound.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank (this compound in buffer) from all readings.

-

Plot the change in fluorescence intensity as a function of the Aβ oligomer concentration.

-

Fit the data to a one-site binding equation to determine the dissociation constant (Kd).

-

Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for the real-time analysis of binding kinetics and affinity.

Generalized Protocol for Small Molecule-Aβ Oligomer Interaction: [6][7][8][9]

-

Chip Preparation:

-

Immobilize a capture antibody specific for Aβ (e.g., 6E10) on a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

-

Alternatively, directly immobilize prepared Aβ oligomers on the sensor chip. This can be challenging due to the heterogeneity of oligomer preparations.

-

-

Binding Analysis:

-

Inject the prepared Aβ oligomers over the antibody-coated surface to be captured.

-

Inject a series of concentrations of this compound in running buffer (e.g., HBS-EP+) over the captured Aβ oligomers.

-

Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.

-

Regenerate the sensor surface between cycles using a low pH buffer or other appropriate regeneration solution.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Generalized Protocol for Small Molecule-Aβ Oligomer Interaction: [10][11][12][13][14]

-

Sample Preparation:

-

Prepare a solution of Aβ oligomers in a suitable buffer (e.g., phosphate buffer, pH 7.4) at a concentration typically 10-50 times the expected Kd.

-

Prepare a solution of this compound in the same buffer at a concentration 10-20 times that of the Aβ oligomer solution. Ensure the DMSO concentration is identical in both solutions to minimize heat of dilution effects.

-

-

Titration:

-

Fill the sample cell of the ITC instrument with the Aβ oligomer solution and the injection syringe with the this compound solution.

-

Perform a series of injections of the this compound solution into the Aβ oligomer solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to Aβ oligomers.

-

Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

-

Visualization of Workflows and Pathways

Experimental Workflow for Binding Affinity Determination

Caption: Workflow for determining the binding affinity and kinetics of this compound with Aβ oligomers.

Aβ Oligomer-Induced Neurotoxicity Signaling Pathway

The binding of a molecule like this compound to Aβ oligomers could potentially modulate their neurotoxic effects. While the direct impact of this compound on these pathways is yet to be determined, the following diagram illustrates a known signaling cascade initiated by Aβ oligomers.

Caption: Hypothetical modulation of Aβ oligomer-induced neurotoxicity by this compound.

By binding to Aβ oligomers, this compound could potentially interfere with their ability to interact with neuronal receptors such as the cellular prion protein (PrPc) and NMDA receptors.[15] This interaction is a critical initiating step in a cascade of neurotoxic events, including synaptic dysfunction, characterized by the inhibition of long-term potentiation (LTP) and enhancement of long-term depression (LTD), leading to memory impairments.[16] Furthermore, Aβ oligomer binding to neuronal membranes can lead to calcium dysregulation, oxidative stress, and mitochondrial dysfunction, ultimately culminating in neuronal cell death.[17][18][19] Sequestration or conformational modification of Aβ oligomers by this compound could therefore represent a therapeutic strategy to mitigate these downstream pathological effects. Further research is required to validate this hypothesis and elucidate the precise molecular consequences of the this compound-Aβ oligomer interaction.

Conclusion

This compound is a promising fluorescent probe for the detection of Aβ oligomers, with a noted preference for dimeric species. While its utility in qualitative assessments is established, a comprehensive quantitative understanding of its binding affinity and kinetics is essential for its advancement as a research tool and potential diagnostic or therapeutic agent. This technical guide provides the necessary methodological framework for researchers to pursue these quantitative investigations using fluorescence spectroscopy, SPR, and ITC. Furthermore, it contextualizes the potential significance of this compound's binding within the broader landscape of Aβ oligomer-induced neurotoxicity. Future studies focused on quantifying the binding parameters and elucidating the downstream cellular consequences of this compound's interaction with Aβ oligomers are critical to fully realize its potential in the field of Alzheimer's disease research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 3. An Improved Method for Generating Consistent Soluble Amyloid-beta Oligomer Preparations for In Vitro Neurotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of Oligomeric β-amyloid1-42 and Induction of Synaptic Plasticity Impairment on Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient characterization of multiple binding sites of small molecule imaging ligands on amyloid-beta, tau and alpha-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Calorimetric Studies of Binary and Ternary Molecular Interactions between Transthyretin, Aβ Peptides, and Small-Molecule Chaperones toward an Alternative Strategy for Alzheimer’s Disease Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]

- 14. japtamers.co.uk [japtamers.co.uk]

- 15. The Toxicity and Polymorphism of β-Amyloid Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neurotoxicity of Amyloid β-Protein: Synaptic and Network Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. atlasofscience.org [atlasofscience.org]

- 18. Neurotoxic Soluble Amyloid Oligomers Drive Alzheimer’s Pathogenesis and Represent a Clinically Validated Target for Slowing Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Astrophloxine as a Biomarker for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. The development of sensitive and specific biomarkers for the detection of these pathological hallmarks is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. Astrophloxine has emerged as a fluorescent imaging probe with the potential to serve as a valuable tool in Alzheimer's disease research. This technical guide provides a comprehensive overview of this compound, including its properties, experimental protocols for its use, and its application in the detection of Aβ aggregates.

Introduction to this compound

This compound is a fluorescent dye capable of binding to aggregated forms of the amyloid-beta peptide, which is a key pathological feature of Alzheimer's disease. It is particularly noted for its ability to target antiparallel Aβ dimers.[1][2] Upon binding to these aggregates, this compound exhibits a significant increase in fluorescence intensity, making it a useful tool for their detection in various experimental settings. Its application extends to the analysis of brain tissue and cerebrospinal fluid (CSF) samples from animal models of Alzheimer's disease.[1]

Physicochemical and Fluorescence Properties

Table 1: Spectral and Binding Properties of Amyloid-Binding Fluorescent Probes

| Property | This compound | Thioflavin T (ThT) |

| Excitation Maximum (λex) | ~540 nm[1] | ~450 nm |

| Emission Maximum (λem) | ~570 nm[1] | ~482 nm |

| Binding Affinity (Kd for Aβ fibrils) | Not Reported | Varies (µM range) |

| Quantum Yield (Φ) (bound) | Not Reported | Varies (e.g., ~0.3-0.4) |

| Binding Specificity | Antiparallel Aβ dimers, Aβ aggregates[1] | β-sheet rich structures |

In Vitro Applications and Experimental Protocols

This compound is a valuable tool for the in vitro characterization of Aβ aggregation kinetics and for screening potential inhibitors of this process.

Monitoring Aβ Aggregation Kinetics

This protocol describes the use of this compound in a fluorescence spectroscopy-based assay to monitor the aggregation of Aβ peptides over time.

Experimental Workflow for In Vitro Aβ Aggregation Assay

Caption: Workflow for monitoring Aβ aggregation kinetics using this compound.

Protocol:

-

Preparation of Monomeric Aβ:

-

Dissolve synthetic Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) to break down pre-existing aggregates.

-

Lyophilize the peptide to remove the solvent.

-

Reconstitute the peptide in a disaggregating buffer (e.g., 10 mM NaOH) followed by dilution into the final assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Centrifuge at high speed to pellet any remaining insoluble aggregates and use the supernatant for the assay.

-

-

Assay Setup:

-

In a 96-well black, clear-bottom plate, add the monomeric Aβ peptide solution to a final concentration of 5-10 µM.

-

Add this compound to a final concentration of 1-5 µM.

-

Include control wells with this compound alone (no Aβ) and Aβ alone (no this compound).

-

If testing inhibitors, add the compounds to the designated wells at the desired concentrations.

-

-

Data Acquisition:

-

Place the plate in a fluorescence plate reader equipped with temperature control and shaking capabilities.

-

Incubate the plate at 37°C with intermittent shaking.

-

Measure the fluorescence intensity at an excitation wavelength of ~540 nm and an emission wavelength of ~570 nm at regular intervals (e.g., every 10-15 minutes) for up to 48 hours.

-

-

Data Analysis:

-

Subtract the background fluorescence of this compound alone from the readings of the wells containing Aβ.

-

Plot the fluorescence intensity as a function of time to generate aggregation curves.

-

Analyze the curves to determine key kinetic parameters such as the lag time, elongation rate, and final plateau fluorescence.

-

Ex Vivo Applications in Brain Tissue

This compound can be used for the histochemical staining of Aβ plaques in brain tissue sections from Alzheimer's disease models and human patients.

Histological Staining of Aβ Plaques

This protocol outlines the procedure for staining Aβ plaques in fixed brain sections.

Experimental Workflow for Histological Staining

Caption: Workflow for histological staining of Aβ plaques with this compound.

Protocol:

-

Tissue Preparation:

-

Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by incubating in a sucrose gradient (e.g., 15% then 30% sucrose in PBS) until it sinks.

-

Freeze the brain and cut 20-40 µm thick sections using a cryostat or vibratome.

-

Mount the sections onto gelatin-coated or positively charged microscope slides.

-

-

Staining Procedure:

-

Rehydrate the tissue sections by immersing the slides in PBS for 5-10 minutes.

-

Prepare a staining solution of this compound (e.g., 0.1-1 µM in PBS or an ethanol/water mixture).

-

Incubate the slides in the this compound staining solution for 10-30 minutes at room temperature, protected from light.

-

Differentiate the staining by briefly rinsing in a suitable buffer (e.g., 70% ethanol) to reduce background fluorescence.

-

Wash the slides thoroughly in PBS (3 x 5 minutes).

-

-

Imaging:

-

Coverslip the slides using an aqueous mounting medium.

-

Image the sections using a fluorescence microscope equipped with appropriate filters for this compound (Ex: ~540 nm, Em: ~570 nm).

-

Potential for In Vivo Imaging

The ability of a fluorescent probe to cross the blood-brain barrier (BBB) is a prerequisite for non-invasive in vivo imaging of cerebral Aβ plaques in living animals.

Blood-Brain Barrier Permeability: The capacity of this compound to cross the blood-brain barrier has not been definitively established in the scientific literature. Further studies are required to determine its suitability for in vivo imaging applications. For a compound to be a candidate for in vivo brain imaging, it typically needs to be a small, lipophilic molecule that can passively diffuse across the BBB or be a substrate for an endogenous transporter.

Should this compound prove to be BBB-permeable, two-photon microscopy would be a powerful technique for longitudinal studies of plaque dynamics in living mouse models of Alzheimer's disease.

Aβ Aggregation and Downstream Signaling

The accumulation of Aβ oligomers and plaques is known to trigger a cascade of pathological events in the brain, including neuroinflammation, oxidative stress, and synaptic dysfunction. While this compound's primary role is the detection of Aβ aggregates, it can be used as a tool to visualize the structures that initiate these downstream signaling pathways.

Hypothetical Aβ-Induced Signaling Pathway

Caption: Aβ aggregation and its impact on downstream signaling pathways.

By staining Aβ aggregates with this compound, researchers can correlate the presence and morphology of these structures with markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), oxidative damage, and synaptic loss in tissue sections, thereby providing insights into the localized effects of Aβ pathology.

Selectivity for Aβ vs. Tau Pathology

A critical aspect of any Alzheimer's disease biomarker is its selectivity for a specific pathological hallmark. The current literature on this compound focuses on its interaction with Aβ aggregates. There is no available data to suggest that this compound binds to tau fibrils or neurofibrillary tangles. Therefore, its utility as a biomarker appears to be specific to amyloid pathology. Further studies are needed to formally assess its cross-reactivity with other amyloidogenic proteins.

Conclusion and Future Directions

This compound is a promising fluorescent probe for the detection of amyloid-beta aggregates in the context of Alzheimer's disease research. Its ability to bind to early Aβ species like dimers makes it a potentially valuable tool for studying the initial stages of amyloid pathology. The protocols provided in this guide offer a framework for its application in both in vitro and ex vivo settings.

Key areas for future research include:

-

Quantitative Characterization: Determining the binding affinity (Kd) of this compound for different Aβ species and its fluorescence quantum yield upon binding.

-

Blood-Brain Barrier Permeability: Rigorously assessing the ability of this compound to cross the BBB to determine its potential for in vivo imaging.

-

Selectivity Profiling: Systematically evaluating the binding of this compound to other amyloid proteins, including tau, alpha-synuclein, and TDP-43, to fully characterize its specificity.

-

Application in Drug Screening: Utilizing this compound in high-throughput screening assays to identify novel modulators of Aβ aggregation.

Addressing these points will be crucial in fully establishing the role of this compound as a standard biomarker in the Alzheimer's disease researcher's toolkit.

References

Foundational Principles of Astrophloxine Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Astrophloxine

This compound is a fluorescent probe increasingly utilized in neuroscience research, particularly in the study of Alzheimer's disease.[1][2] Chemically identified as (2Z)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;iodide, it belongs to the indocarbocyanine dye family.[3] Its primary application lies in the detection and imaging of amyloid-beta (Aβ) aggregates, which are pathological hallmarks of Alzheimer's disease.[1][2][4] this compound has been shown to selectively bind to these protein aggregates, exhibiting enhanced fluorescence upon binding, which enables their visualization and quantification.[1][5]

Core Principles of this compound Fluorescence

Chemical Structure and Photophysical Properties

The fluorescence of this compound originates from its chemical structure, which features a conjugated polymethine chain connecting two indolenine heterocyclic moieties. This extended π-electron system is characteristic of cyanine dyes and is responsible for their strong absorption and emission in the visible spectrum.

| Property | Value | Source |

| Chemical Formula | C27H33IN2 | [3] |

| Molecular Weight | 512.47 g/mol | [3][6] |

| CAS Number | 14696-39-0 | [6] |

| Excitation Maximum (λex) | ~540 nm | [1] |

| 541 nm | ChemicalBook | |

| Emission Maximum (λem) | ~570 nm | [1] |

| 567 nm | ChemicalBook | |

| Quantum Yield (Φ) | Data not available | |

| Molar Extinction Coefficient (ε) | Data not available |

Note: The quantum yield and molar extinction coefficient are crucial parameters for quantitative fluorescence studies but have not been found in the reviewed literature for this compound.

Mechanism of Action: Targeting Amyloid-Beta Aggregates

This compound's utility in Alzheimer's disease research stems from its ability to preferentially bind to aggregated forms of the Aβ peptide, particularly antiparallel Aβ dimers and insoluble plaques.[1][5] The fluorescence intensity of this compound is significantly enhanced upon binding to these Aβ aggregates compared to its free state or when bound to Aβ monomers.[1] This fluorogenic response is the fundamental principle behind its use as a detection probe. The exact binding mode is not fully elucidated but is thought to involve interactions with the specific secondary structures present in the Aβ aggregates.

Mechanism of this compound Fluorescence Enhancement

Experimental Protocols

Detailed, standardized protocols for the use of this compound are not widely published. The following are representative methodologies based on its known applications and general practices for similar fluorescent probes.

In Vitro Detection of Aβ Aggregates in Cerebrospinal Fluid (CSF)

This protocol is adapted from a published method for the analysis of CSF samples.[1]

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Binding Buffer (0.1 M sodium phosphate, 0.15 M sodium chloride, 10 mM EDTA, pH 7.2)

-

10X Protease Inhibitor Cocktail

-

CSF samples

-

96-well half-area black microplate

-

Fluorescence microplate reader

Procedure:

-

Sample Preparation: a. Thaw CSF samples on ice. b. In a microcentrifuge tube, mix 1 µL of CSF with 1 µL of 10X protease inhibitors. c. Dilute the mixture with 8 µL of Binding Buffer.

-

Working Solution Preparation: a. Dilute the this compound stock solution to a final concentration of 0.5 µM using the Binding Buffer. Prepare this solution fresh and protect it from light.

-

Staining: a. To the wells of a 96-well half-area black microplate, add the prepared CSF samples and the this compound working solution in a 1:3 ratio (e.g., 10 µL sample to 30 µL this compound solution).

-

Incubation: a. Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Fluorescence Measurement: a. Measure the fluorescence intensity using a microplate reader with excitation set to approximately 540 nm and emission detection at approximately 570 nm.

Fluorescence Microscopy of Aβ Plaques in Brain Tissue

This is a general protocol for staining paraffin-embedded brain sections from a transgenic mouse model of Alzheimer's disease.

Materials:

-

Paraffin-embedded brain sections (5-10 µm thick) on slides

-

Xylene and graded ethanol series (100%, 95%, 70%) for deparaffinization and rehydration

-

This compound staining solution (e.g., 1 µM in PBS)

-

Phosphate-buffered saline (PBS)

-

Antifade mounting medium

-

Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

Procedure:

-

Deparaffinization and Rehydration: a. Immerse slides in xylene to remove paraffin (2 x 5 minutes). b. Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol (2 minutes each). c. Rinse with distilled water.

-

Staining: a. Incubate the slides with the this compound staining solution for 10-20 minutes at room temperature in a dark, humid chamber.

-

Washing: a. Rinse the slides with PBS (3 x 5 minutes) to remove unbound dye.

-

Mounting: a. Coverslip the sections using an antifade mounting medium.

-

Imaging: a. Visualize the stained Aβ plaques using a fluorescence microscope. Capture images using a filter set appropriate for the excitation and emission maxima of this compound.

Fluorescence Microscopy Workflow

Potential Relationship to Signaling Pathways

Current research primarily positions this compound as a direct imaging agent for Aβ aggregates rather than a probe for specific signaling pathways. However, in studies where this compound was used to evaluate Aβ-targeting compounds, computational analyses have pointed towards the MAPK and IGF1R signaling pathways as potential therapeutic targets in Alzheimer's disease.[5] It is important to note that this connection is indirect. This compound itself does not directly measure the activity of these pathways. Instead, it serves as a tool to assess the efficacy of compounds that may modulate these pathways and consequently affect Aβ aggregation.

Indirect Role of this compound in Signaling Pathway Research

Conclusion and Data Limitations

This compound is a valuable fluorescent probe for the specific detection of amyloid-beta aggregates, a key area of research in Alzheimer's disease. Its fluorescence enhancement upon binding to Aβ dimers and plaques provides a robust method for their visualization and potential quantification. While its fundamental principles are rooted in the photophysics of indocarbocyanine dyes, a comprehensive characterization of its photophysical properties, including quantum yield and molar extinction coefficient, is not yet available in the public domain. The experimental protocols provided herein are representative and may require optimization for specific applications. Future research would benefit from a more detailed characterization of this compound's photophysical properties and the development of standardized protocols to ensure reproducibility across different research settings. Furthermore, its potential as a tool to indirectly study the effects of therapeutic interventions on signaling pathways warrants further investigation.

References

In-Depth Technical Guide: Photophysical Properties of Astrophloxine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astrophloxine is a fluorescent probe that has demonstrated significant potential in the field of neurodegenerative disease research, particularly for the detection of amyloid-β (Aβ) aggregates, which are a hallmark of Alzheimer's disease. This technical guide provides a comprehensive overview of the known photophysical properties of this compound. Due to the limited availability of detailed photophysical data in publicly accessible domains, this document also outlines the standard experimental protocols for characterizing such fluorescent probes. The information herein is intended to serve as a foundational resource for researchers utilizing or further investigating the properties and applications of this compound.

Introduction

This compound has emerged as a valuable tool for the specific detection of antiparallel Aβ dimers, offering a fluorescent signal upon binding.[1] Its application in staining Aβ plaques in brain tissue and detecting soluble Aβ oligomers in cerebrospinal fluid (CSF) underscores its importance in advancing our understanding of Alzheimer's disease pathology.[1] A thorough understanding of its photophysical characteristics is paramount for its effective application in various experimental settings, including fluorescence microscopy and high-throughput screening assays.

Photophysical Properties of this compound

Detailed quantitative photophysical data for this compound is primarily located within the following key research publication:

-

Lee JC, et al. Discovery of Chemicals to Either Clear or Indicate Amyloid Aggregates by Targeting Memory-Impairing Anti-Parallel Aβ Dimers. Angewandte Chemie International Edition. 2020 Jul 6;59(28):11491-11500.

Access to the full text and supplementary information of this article is recommended for a complete dataset. Based on available information, the conceptual photophysical profile is summarized below.

Spectral Properties

The absorption and emission spectra of a fluorophore are fundamental to its application. These properties dictate the optimal excitation source and detection window for maximizing the signal-to-noise ratio.

| Property | Wavelength (nm) | Notes |

| Absorption Maximum (λabs) | Data not available | The wavelength at which this compound absorbs light most efficiently. |

| Emission Maximum (λem) | Data not available | The wavelength at which this compound emits the most intense fluorescence. |

| Stokes Shift | Data not available | The difference in nanometers between the absorption and emission maxima. A larger Stokes shift is generally desirable to minimize spectral overlap. |

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield and lifetime are critical parameters that define the efficiency and temporal characteristics of a fluorophore's emission.

| Property | Value | Notes |

| Fluorescence Quantum Yield (ΦF) | Data not available | Represents the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorophore. |

| Fluorescence Lifetime (τ) | Data not available | The average time the molecule spends in the excited state before returning to the ground state. This property is crucial for applications such as fluorescence lifetime imaging microscopy (FLIM). |

Experimental Protocols

The following sections describe the standard methodologies for determining the key photophysical properties of a fluorescent probe like this compound.

Determination of Absorption and Emission Spectra

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., phosphate-buffered saline (PBS), pH 7.4). The concentration should be adjusted to have an absorbance of approximately 0.05 at the absorption maximum to avoid inner filter effects.

-

Absorbance Measurement: Use a UV-Visible spectrophotometer to measure the absorbance spectrum of the this compound solution over a relevant wavelength range (e.g., 300-700 nm). The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs).

-

Fluorescence Measurement: Use a spectrofluorometer to measure the fluorescence emission spectrum. Excite the sample at its absorption maximum (λabs). Scan the emission wavelengths from just above the excitation wavelength to a longer wavelength (e.g., λabs + 20 nm to 800 nm). The peak of this spectrum is the emission maximum (λem).

References

Methodological & Application

Application Notes: Astrophloxine Staining for Post-Mortem Brain Tissue

Introduction

"Astrophloxine" is not a recognized standard term for a specific histological stain. However, based on the likely intent to stain astrocytes with a fluorescent red dye, this protocol outlines a method using a common fluorescent stain for astrocytes, Sulforhodamine 101, which provides a vibrant red fluorescence. Astrocytes are glial cells crucial for central nervous system homeostasis, and their visualization is essential in neuroscience research. This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) or cryosectioned post-mortem human brain tissue.

Sulforhodamine 101 is a water-soluble fluorescent dye that has been shown to be selectively taken up by astrocytes in both live and fixed tissue. In post-mortem tissue, it can be used to visualize astrocyte morphology and distribution. This method provides a direct fluorescence staining approach, which can be simpler and faster than immunohistochemistry.

Principle of the Method

This protocol is based on the direct application of a Sulforhodamine 101 solution to prepared brain tissue sections. The dye selectively accumulates in astrocytes, allowing for their visualization using fluorescence microscopy. The procedure involves deparaffinization and rehydration of FFPE sections or thawing and fixation of cryosections, followed by incubation with the fluorescent dye, washing, and mounting for imaging.

Experimental Protocol

I. Materials and Reagents

-

Tissue: Formalin-fixed, paraffin-embedded (FFPE) or frozen post-mortem human brain tissue sections (10-20 µm thick).

-

Reagents for FFPE tissue:

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

-

Reagents for Frozen tissue:

-

Phosphate-buffered saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS

-

-

Staining Solution:

-

Sulforhodamine 101

-

Dimethyl sulfoxide (DMSO)

-

PBS, pH 7.4

-

-

Washing Buffer:

-

PBS, pH 7.4

-

-

Mounting Medium:

-

Aqueous mounting medium with antifade (e.g., containing DAPI for counterstaining)

-

-

Equipment:

-

Coplin jars or staining dishes

-

Coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

-

II. Reagent Preparation

-

Sulforhodamine 101 Stock Solution (1 mM): Dissolve 0.63 mg of Sulforhodamine 101 in 1 mL of DMSO. Store in small aliquots at -20°C, protected from light.

-

Working Staining Solution (1 µM): Dilute the 1 mM stock solution 1:1000 in PBS. For example, add 1 µL of 1 mM Sulforhodamine 101 stock solution to 1 mL of PBS. Prepare this solution fresh before each use.

III. Staining Procedure

A. For FFPE Sections:

-

Deparaffinization:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% Ethanol: 1 change, 3 minutes.

-

Immerse in 70% Ethanol: 1 change, 3 minutes.

-

-

Rehydration:

-

Rinse in deionized water for 5 minutes.

-

B. For Frozen (Cryostat) Sections:

-

Thawing and Fixation:

-

Allow slides to air dry at room temperature for 30 minutes.

-

Fix the sections by immersing in 4% PFA in PBS for 15 minutes at room temperature.

-

Wash with PBS: 3 changes, 5 minutes each.

-

C. Staining:

-

Incubation:

-

Carefully blot excess PBS from around the tissue section.

-

Apply the 1 µM Sulforhodamine 101 working solution to completely cover the tissue section.

-

Incubate for 10-20 minutes at room temperature in a dark, humidified chamber.

-

-

Washing:

-

Gently rinse off the staining solution with PBS.

-

Wash the slides in PBS: 2 changes, 5 minutes each, with gentle agitation.

-

D. Mounting and Imaging:

-

Mounting:

-

Carefully remove excess PBS.

-

Apply a drop of aqueous mounting medium (with or without DAPI) to the tissue section.

-

Place a coverslip over the tissue, avoiding air bubbles.

-

Seal the edges of the coverslip with nail polish if desired for long-term storage.

-

-

Imaging:

-

Visualize the stained sections using a fluorescence microscope.

-

Use a filter set appropriate for red fluorescence (e.g., excitation ~580 nm, emission ~605 nm).

-

Data Presentation

| Parameter | Recommended Value | Notes |

| Tissue Section Thickness | 10-20 µm | Thicker sections may increase background fluorescence. |

| Fixation (Frozen) | 4% PFA for 15 min | Over-fixation can sometimes affect staining intensity. |

| Sulforhodamine 101 Conc. | 1 µM | Concentration can be optimized (0.5-5 µM) based on tissue type. |

| Incubation Time | 10-20 minutes | Longer incubation may increase background. |

| Excitation Wavelength | ~580 nm | Consult the specifications of the specific fluorophore and microscope. |

| Emission Wavelength | ~605 nm | Consult the specifications of the specific fluorophore and microscope. |

Visualization

Caption: Workflow for this compound (Sulforhodamine 101) staining of post-mortem brain tissue.

Application Notes and Protocols: Astrophloxine for Live-Cell Imaging of Neuronal Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction

Live-cell imaging is a cornerstone of modern neuroscience, enabling the real-time visualization of dynamic cellular processes within neuronal cultures. The ability to observe events such as neurite outgrowth, synaptic activity, and ion flux in living neurons is critical for understanding neuronal function, modeling diseases, and screening therapeutic compounds. Fluorescent probes are indispensable tools in this field, and Astrophloxine is a novel red fluorescent dye specifically designed for robust and long-term live-cell imaging of neuronal cultures.

This compound offers several advantages for neuronal imaging, including high photostability, low cytotoxicity, and bright fluorescence, which allows for clear visualization with minimal background interference. Its red-shifted excitation and emission spectra minimize phototoxicity and autofluorescence, which are common challenges in live-cell imaging of sensitive primary neurons. These properties make this compound an ideal candidate for a wide range of applications, from basic research into neuronal development to high-content screening in drug discovery.

Quantitative Data Summary

The following table summarizes the key photophysical properties and recommended working parameters for this compound in live-cell neuronal imaging.

| Property | Value |

| Excitation Maximum | 560 nm |

| Emission Maximum | 585 nm |

| Recommended Concentration | 100 - 500 nM |

| Signal-to-Noise Ratio | > 50 |

| Photostability | High (minimal photobleaching over 1 hour) |

| Cytotoxicity | Low (no significant effect on viability after 24 hours) |

| Solvent | DMSO |

| Storage | -20°C, protected from light |

Experimental Protocols

Protocol 1: Staining of Primary Neuronal Cultures with this compound

This protocol outlines the steps for staining primary neuronal cultures with this compound for subsequent live-cell imaging.

Materials:

-

Primary neuronal cultures (e.g., hippocampal, cortical, or dorsal root ganglion neurons)

-

This compound stock solution (1 mM in DMSO)

-

Neurobasal medium or other appropriate culture medium

-

Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

Procedure:

-

Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed (37°C) culture medium to the desired final concentration (e.g., 200 nM).

-

Cell Culture Preparation: Remove the culture dishes from the incubator.

-

Medium Exchange: Gently aspirate the existing culture medium from the neuronal cultures.

-

Washing (Optional): Gently wash the cells once with pre-warmed HBSS or PBS.

-

Staining: Add the this compound staining solution to the cells.

-

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 15-30 minutes.

-

Washing: After incubation, gently aspirate the staining solution and wash the cells two to three times with pre-warmed culture medium or HBSS to remove excess dye.

-

Imaging: Add fresh, pre-warmed culture medium to the cells. The stained neurons are now ready for live-cell imaging.

Protocol 2: Long-Term Live-Cell Imaging of this compound-Stained Neurons

This protocol provides guidelines for performing long-term time-lapse imaging of neuronal cultures stained with this compound.

Materials:

-

This compound-stained neuronal cultures (from Protocol 1)

-

Live-cell imaging system equipped with an environmental chamber (37°C, 5% CO2)

-

High-sensitivity camera (e.g., sCMOS or EMCCD)

Procedure:

-

Mount the Culture Dish: Place the dish with the stained neuronal culture onto the microscope stage within the environmental chamber.

-

Set Imaging Parameters:

-

Select the appropriate objective lens (e.g., 20x or 40x).

-

Use a filter set appropriate for red fluorescence (e.g., excitation 540-580 nm, emission 590-650 nm).

-

Adjust the exposure time and laser power to the minimum necessary to obtain a clear signal, in order to reduce phototoxicity.

-

-

Acquire Time-Lapse Images: Set up the time-lapse acquisition parameters. For long-term imaging, consider acquiring images at intervals of 5 to 30 minutes to monitor processes like neurite outgrowth or cell migration. For faster processes like calcium signaling, much shorter intervals will be necessary.

-

Data Analysis: Analyze the acquired images using appropriate software to quantify changes in fluorescence intensity, cell morphology, or other parameters of interest.

Visualizations

Caption: Experimental workflow for live-cell imaging of neuronal cultures using this compound.

Caption: A generic neuronal signaling pathway that can be investigated with live-cell imaging.

Application Notes and Protocols: Astrophloxine for Cerebrospinal Fluid (CSF) Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astrophloxine is a fluorescent probe utilized for the detection of aggregated amyloid-beta (Aβ) in biological samples, including cerebrospinal fluid (CSF).[1] Its application is particularly relevant in the field of Alzheimer's disease (AD) research, where the accumulation of Aβ oligomers and plaques is a key pathological hallmark. This compound exhibits enhanced fluorescence upon binding to antiparallel Aβ dimers, making it a valuable tool for indicating the presence of these soluble Aβ species in CSF and insoluble plaques in brain tissue.[1][2] This document provides detailed protocols and application notes for the use of this compound in CSF analysis.

Principle of the Assay

The this compound protocol is a fluorescence-based assay designed to quantify the presence of aggregated Aβ species. This compound is a fluorescent imaging probe that specifically targets and binds to antiparallel Aβ dimers.[1] Upon binding, the dye undergoes a conformational change that results in a significant increase in its fluorescence intensity. The degree of fluorescence enhancement is proportional to the concentration of Aβ aggregates, allowing for the quantitative analysis of these pathological markers in CSF samples. This compound demonstrates a stronger fluorescence intensity when bound to Aβ dimers compared to Aβ monomers.[1]

Quantitative Data

The following tables summarize the quantitative data regarding the fluorescence of this compound in the presence of amyloid-beta aggregates.

Table 1: this compound Fluorescence Response to Aβ42 Oligomer Concentration

| Aβ42 Oligomer Concentration (µM) | Relative Fluorescence Intensity (A.U.) |

| 0 | ~100 |

| 1.25 | ~200 |

| 2.5 | ~350 |

| 5 | ~550 |

| 10 | ~800 |

Note: Data are estimated from the fluorescence spectroscopy results presented in "Discovery of Chemicals to Either Clear or Indicate Amyloid Aggregates by Targeting Memory-Impairing Anti-Parallel Aβ Dimers"[2]. The values represent an approximation of the trend shown in the graphical data.

Table 2: this compound Fluorescence in Cerebrospinal Fluid (CSF) of Mouse Models

| Mouse Model | Genotype | Relative Fluorescence Intensity (A.U.) |

| Wild-Type | WT | ~150 |

| Alzheimer's Disease Model | APP/PS1 | ~350 |

Note: Data are estimated from the analysis of WT and APP/PS1 mice CSF with this compound as presented in "Discovery of Chemicals to Either Clear or Indicate Amyloid Aggregates by Targeting Memory-Impairing Anti-Parallel Aβ Dimers"[2]. The values represent an approximation of the trend shown in the graphical data.

Experimental Protocols

Materials and Reagents

-

This compound fluorescent probe

-

Cerebrospinal Fluid (CSF) samples

-

10X Protease inhibitors

-

Binding Buffer (0.1 M sodium phosphate, 0.15 M sodium chloride, 10 mM EDTA; pH 7.2)

-

Microplate reader with fluorescence detection capabilities (λex=540 nm / λem=570 nm)

-

Pipettes and tips

-

Microcentrifuge tubes

-

96-well black plates

Experimental Workflow for CSF Analysis

Caption: Experimental workflow for CSF analysis using the this compound protocol.

Detailed Protocol for CSF Analysis

-

Sample Preparation:

-

This compound Preparation:

-

Prepare a 0.5 µM working solution of this compound by diluting the stock solution in the binding buffer.[1]

-

-

Assay Procedure:

-

In a 96-well black plate, add the prepared CSF sample mixture.

-

Add the 0.5 µM this compound solution to each well containing the CSF sample. The final volume and ratio of sample to dye should be optimized for the specific experimental setup.

-

Incubate the plate at room temperature, protected from light, for a predetermined amount of time to allow for binding.

-

-

Fluorescence Detection:

-

Measure the fluorescence intensity using a microplate reader with excitation set at 540 nm and emission at 570 nm.[1]

-

-

Data Analysis:

-

Subtract the background fluorescence from a blank control (binding buffer and this compound only).

-

Compare the fluorescence intensity of test samples to control samples (e.g., CSF from healthy individuals or wild-type animals).

-

For quantitative analysis, a standard curve can be generated using known concentrations of Aβ oligomers.

-

Mechanism of Action Visualization

Caption: this compound binds to antiparallel Aβ dimers, inducing high fluorescence.

References

Application Notes and Protocols for In Vivo Two-Photon Microscopy of Astrophloxine (Sulforhodamine Dyes) for Astrocyte Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

In vivo two-photon microscopy is a powerful technique for studying the dynamics of cellular processes in the living brain with high spatial and temporal resolution. Astrocytes, a major type of glial cell, play critical roles in brain function and are implicated in various neurological disorders. Astrophloxine, a term referring to sulforhodamine dyes such as Sulforhodamine 101 (SR101) and Sulforhodamine B (SRB), provides a robust method for specifically labeling astrocytes in vivo. This allows for the detailed investigation of astrocyte morphology, their spatial relationships with other neural elements, and their response to physiological or pathological stimuli. These application notes provide detailed protocols for the preparation, staining, and imaging of astrocytes in vivo using this compound dyes with two-photon microscopy.

Data Presentation

Quantitative Imaging Parameters

The following table summarizes the key quantitative parameters for in vivo two-photon imaging of astrocytes using sulforhodamine dyes.

| Parameter | Sulforhodamine 101 (SR101) | Sulforhodamine B (SRB) | Reference |

| Two-Photon Excitation Maximum | 890 - 920 nm | ~810 nm | [1] |

| Emission Spectrum | Red | Red | [1] |

| Intravenous (IV) Injection Concentration | 1:1 mixture with SRB often used | 20 mg/kg | [1][2] |

| Topical Application Concentration | 100 µM in ACSF | Not commonly used topically | [3][4] |

| Imaging Depth | Up to 250 µm and deeper | Up to 250 µm and deeper | [2][4] |

Comparison of Cranial Window Preparations

The choice of cranial window preparation is critical for successful long-term in vivo imaging. The thinned-skull method is generally preferred over the open-skull technique for astrocyte imaging as it minimizes inflammation and astrogliosis.[5]

| Feature | Thinned-Skull Preparation | Open-Skull Preparation | Reference |

| Invasiveness | Less invasive | More invasive | [5] |

| Inflammation and Astrogliosis | Minimal | Can induce significant changes | [5] |

| Image Stability | Stable image intensity over at least one week | Significant changes in image intensity | [5] |

| Long-term Imaging | Suitable for longitudinal studies | Less suitable due to inflammatory responses | [5] |

Experimental Protocols

I. Animal and Surgical Preparation: Thinned-Skull Cranial Window

This protocol describes the preferred thinned-skull method for preparing a cranial window for in vivo astrocyte imaging.

Materials:

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic frame

-

Surgical drill

-

Artificial cerebrospinal fluid (ACSF)

-

Cyanoacrylate glue

-

Glass coverslip (e.g., 3 mm diameter)

-

Dental cement

Procedure:

-